molecular formula C7H12F3NO B13037030 3-Amino-5-(trifluoromethyl)cyclohexan-1-ol

3-Amino-5-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B13037030
M. Wt: 183.17 g/mol
InChI Key: NUJGYBJHHGLJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the starting material.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Amination: The amino group is introduced through a reductive amination process, where an amine source (e.g., ammonia or an amine) is reacted with the intermediate product.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., thionyl chloride (SOCl2)), nucleophiles (e.g., alkyl halides)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of cyclohexane derivatives

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

3-Amino-5-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups facilitate binding to specific active sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)cyclohexanol
  • 3-Amino-5-(trifluoromethyl)cyclohexanone
  • 3-Amino-5-(trifluoromethyl)cyclohexane

Uniqueness

3-Amino-5-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-amino-5-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4-6,12H,1-3,11H2

InChI Key

NUJGYBJHHGLJLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1N)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.